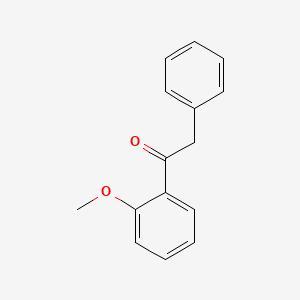

2'-Methoxy-2-phenylacetophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2’-Methoxy-2-phenylacetophenone typically involves the benzoin condensation reaction. Benzaldehyde is first reacted in a hot potassium cyanide or sodium cyanide ethanol solution to form benzoin. The reaction is carried out by mixing benzaldehyde with ethanol, adjusting the pH to 7-8 with sodium hydroxide, and adding a 3% sodium cyanide solution. The mixture is then refluxed at 70-80°C for 0.5 hours. After cooling, the product is filtered and washed to remove cyanide ions, yielding benzoin. Benzoin is then condensed with methanol in the presence of hydrochloric acid to obtain benzoin methyl ether .

Industrial Production Methods

Industrial production of 2’-Methoxy-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of benzil or benzoic acid derivatives.

Reduction: Formation of benzoin or benzyl alcohol derivatives.

Substitution: Formation of various substituted phenylacetophenone derivatives.

Aplicaciones Científicas De Investigación

2’-Methoxy-2-phenylacetophenone has diverse applications in scientific research:

Chemistry: Used as a photoinitiator in the synthesis of photosensitive resins and polymers.

Biology: Employed in studies involving photochemical reactions and light-induced processes.

Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.

Industry: Utilized in the production of coatings, adhesives, and printing inks due to its photoinitiating properties.

Mecanismo De Acción

The primary mechanism of action of 2’-Methoxy-2-phenylacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photochemical cleavage, generating free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. The efficiency of this process depends on the wavelength of light, the presence of co-initiators, and the specific monomers used .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with similar applications but different photochemical properties.

Benzoin ethyl ether: Similar structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator with higher efficiency and broader application range.

Uniqueness

2’-Methoxy-2-phenylacetophenone is unique due to its specific photoinitiating properties, making it suitable for applications requiring precise control over polymerization processes. Its solubility in various organic solvents and stability under different conditions further enhances its versatility in industrial and research applications .

Actividad Biológica

2'-Methoxy-2-phenylacetophenone (C15H14O2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

The molecular structure of this compound features a methoxy group attached to a phenylacetophenone backbone. Its molecular weight is approximately 226.27 g/mol. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These findings suggest its potential application in developing antimicrobial agents.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against Candida species. In a study, it was noted that the compound inhibited fungal growth effectively at concentrations as low as 50 µg/mL:

- Minimum Inhibitory Concentration (MIC) for Candida albicans: 50 µg/mL

- Activity against other fungi : Similar efficacy observed against Aspergillus niger and Cryptococcus neoformans .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of migration |

The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The methoxy group enhances electrophilicity, allowing the compound to interact with cellular nucleophiles.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : Studies suggest that it may inhibit enzymes critical for cell wall synthesis in bacteria and fungi, contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of phenylacetophenones, including this compound. The results indicated that modifications to the methoxy group significantly affected antimicrobial potency, highlighting the importance of structural features in biological activity .

Study on Anticancer Properties

In another significant study, researchers assessed the anticancer properties of this compound against multiple cancer cell lines. The findings revealed that treatment with this compound led to a reduction in cell viability and increased apoptotic markers, suggesting its potential as a lead compound for further development in cancer therapy .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVGAAXWZUZNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288417 | |

| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33470-10-9 | |

| Record name | MLS002667768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.